molecular formula C13H21NO B13250299 1-(4-Methoxyphenyl)hexan-1-amine

1-(4-Methoxyphenyl)hexan-1-amine

Cat. No.: B13250299
M. Wt: 207.31 g/mol
InChI Key: XHRHWDRQAQNQJW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)hexan-1-amine is a primary amine featuring a hexyl chain terminated by a 4-methoxyphenyl group. This compound is structurally characterized by a methoxy substituent at the para position of the benzene ring, which enhances electron density and influences reactivity and solubility. It has been utilized in synthetic pathways for more complex molecules, such as thiourea derivatives and spirocyclic compounds . The compound is listed as a discontinued product with a purity of 98% (CAS: 1319067-83-8) .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)hexan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h7-10,13H,3-6,14H2,1-2H3

InChI Key

XHRHWDRQAQNQJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hexylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of Raney nickel as a catalyst in the hydrogenation of 1-cyano-4-methoxybenzene can produce this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)hexan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate specific enzymes, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of 1-(4-Methoxyphenyl)hexan-1-amine and Analogs

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 4-methoxybenzene, hexyl chain C13H21NO 207.32 Primary amine, electron-rich aromatic
N-(1-(4-Methoxyphenyl)pentyl)hexan-1-amine (3da) Pentyl linker, branched structure C18H29NO 278.24 Secondary amine, extended aliphatic chain
1-(4-Phenylphenyl)hexan-1-amine Biphenyl group C18H23N 253.38 Increased aromaticity, lipophilic
1-(4-Methoxynaphthalen-1-yl)hexan-1-amine Naphthalene ring substitution C17H23NO 265.37 Extended π-system, enhanced rigidity
1-(2-Fluorophenyl)hexan-1-amine hydrochloride Fluorine at ortho position, HCl salt C12H19ClFN 231.74 Electron-withdrawing group, salt form
1-(4-Ethylphenyl)hexan-1-amine Ethyl group at para position C14H23N 205.34 Alkyl substituent, reduced polarity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound increases electron density on the aromatic ring, contrasting with the electron-withdrawing fluorine in 1-(2-Fluorophenyl)hexan-1-amine hydrochloride, which may alter reactivity in electrophilic substitution .
  • Chain Length and Branching : N-(1-(4-Methoxyphenyl)pentyl)hexan-1-amine (3da) features a branched pentyl chain, increasing molecular weight and possibly influencing solubility .

Biological Activity

1-(4-Methoxyphenyl)hexan-1-amine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound's structural attributes suggest it may interact with various biological systems, leading to pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hexan-1-amine backbone with a para-methoxy substitution on the phenyl ring. Its molecular formula is C_{11}H_{17}N O, and it possesses a molecular weight of approximately 181.26 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various neurotransmitter receptors, particularly those associated with monoamines like dopamine and serotonin.
  • Enzyme Modulation : It may influence enzyme activities involved in neurotransmitter synthesis or degradation.
  • Cell Signaling Pathways : The compound could modulate intracellular signaling pathways that affect cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Description
Antidepressant Effects Potential to enhance mood by modulating serotonin levels.
Neuroprotective Properties May protect neurons from oxidative stress and apoptosis.
Anti-inflammatory Effects Reduction of pro-inflammatory cytokines in cellular models.
Antimicrobial Activity Exhibits activity against certain bacterial strains in vitro.

Antidepressant Activity

A study exploring the effects of various phenethylamines found that this compound demonstrated significant antidepressant-like behavior in animal models. The compound increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to decreased reactive oxygen species (ROS) levels.

Anti-inflammatory Properties

Research indicates that this compound inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies have reported that this compound exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating moderate antibacterial activity.

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